cFMS Receptor Inhibitor III
Description
Dysregulation of cFMS/CSF1R Signaling in Pathological Conditions
The tightly regulated cFMS/CSF1R signaling pathway can become dysregulated, contributing to the pathology of numerous diseases. researchgate.net Overexpression or inappropriate activation of the receptor is implicated in the progression of various cancers, where it can enhance tumor growth and metastasis by influencing the tumor microenvironment. nih.govpnas.org Specifically, tumor-associated macrophages (TAMs), which often express high levels of CSF1R, can promote tumor progression, and their activity is modulated by this signaling axis. cancer.govaacrjournals.org Furthermore, aberrant cFMS/CSF1R signaling is a contributing factor in chronic inflammatory diseases and certain autoimmune conditions. nih.govpnas.org Genetic mutations leading to dominant inactivation of the receptor have been linked to hereditary diffuse leukoencephalopathy with spheroids, a neurological disorder. nih.govresearchgate.net
Overview of cFMS/CSF1R Inhibitors as a Research Modality
The significant involvement of cFMS/CSF1R in various disease processes has made it a compelling target for therapeutic research. Small molecule inhibitors targeting the cFMS/CSF1R pathway are critical research tools for dissecting the molecular mechanisms of macrophage-mediated processes. scbt.com By blocking the receptor's activity, scientists can investigate the specific roles of macrophages and cFMS/CSF1R signaling in conditions like cancer, autoimmune diseases, and neuroinflammation. scbt.comfrontiersin.orgmdpi.com These inhibitors allow for the controlled modulation of macrophage function, helping to elucidate their contribution to tumor growth, immune suppression, and tissue remodeling. scbt.comcancer.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23N3O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(3,4-dimethylanilino)-7-(4-methylsulfonylphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-15-4-8-19(12-16(15)2)28-24-21-11-7-18(13-23(21)27-14-22(24)25(26)29)17-5-9-20(10-6-17)32(3,30)31/h4-14H,1-3H3,(H2,26,29)(H,27,28) |
InChI Key |
QUJDTMYFVHUEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Mechanistic Insights into Cfms Receptor Inhibition by Anilinoquinoline Derivatives
Biochemical Kinase Inhibition Profile of cFMS Receptor Inhibitor III
The inhibitory activity of this compound has been characterized through detailed biochemical and cellular assays, revealing its potency and mechanism of action at the enzymatic level.
In Vitro Inhibition of cFMS Kinase Activity
This compound, an anilinoquinoline compound, is a potent inhibitor of the macrophage colony-stimulating factor (MCSF) receptor, cFMS. merckmillipore.com In biochemical assays, it demonstrates strong inhibition of cFMS kinase activity with a half-maximal inhibitory concentration (IC₅₀) of 8 nM. merckmillipore.com The compound's efficacy extends to cellular systems, where it shows a marked difference in potency between cell lines dependent on cFMS signaling and those that are not. It inhibits the growth of cFMS-dependent M-NSF-60 cells with an IC₅₀ of 0.1 µM, while being 100-fold less potent against the cFMS-independent NSO cell line (IC₅₀ = 10 µM). merckmillipore.com
Interactive Table: In Vitro Inhibition Data for this compound
| Target/Assay | IC₅₀ Value | Reference |
|---|---|---|
| cFMS Kinase Activity | 8 nM | merckmillipore.com |
| M-NSF-60 Cell Growth (cFMS-dependent) | 0.1 µM | merckmillipore.com |
ATP-Competitive Nature of this compound Binding
The mechanism of inhibition for this compound involves direct competition with adenosine (B11128) triphosphate (ATP) at the kinase's active site. merckmillipore.com This is a characteristic feature of many kinase inhibitors that target the highly conserved ATP-binding pocket. nih.govnih.gov Structural studies on cFMS complexed with similar quinolone-based inhibitors confirm that these molecules occupy the active site. nih.govresearchgate.net By binding to this site, the inhibitor prevents the DFG (Asp-Phe-Gly) motif from adopting the "DFG-in" conformation, which is essential for catalytic activity. nih.gov This mode of action effectively blocks the phosphotransfer reaction from ATP to substrate proteins, thereby halting the downstream signaling cascade initiated by the cFMS receptor. ebi.ac.uknih.gov
Molecular Interactions and Ligand-Binding Dynamics
Structural biology provides critical insights into how anilinoquinoline derivatives, including this compound, achieve their potency and specificity by forming precise interactions within the kinase domain.
Structural Analysis of cFMS/Inhibitor Complexes
X-ray crystallography of the cFMS kinase domain in complex with quinolone-based inhibitors reveals a typical bi-lobal kinase fold. nih.govresearchgate.net The inhibitors bind in the ATP pocket, which is situated between the N-lobe and the C-lobe of the kinase domain. A key finding from these structural analyses is that the inhibitor stabilizes the kinase in an inactive conformation. nih.govresearchgate.net Specifically, the activation loop, a critical regulatory element, is found in the canonical inactive state. nih.govresearchgate.net Furthermore, the juxtamembrane (JM) domain contributes to the autoinhibition of the kinase by interacting with active site residues, which helps prevent the formation of the activated kinase state. nih.gov These structural data underscore a common mechanism whereby structurally diverse inhibitors can recognize and stabilize the inactive state of the cFMS kinase. nih.gov
Identification of Key Residues and Interaction Motifs within the Kinase Domain
The binding of inhibitors within the cFMS active site is governed by a network of specific molecular interactions with key amino acid residues. The DFG motif is a crucial regulatory element, and its conformation is directly influenced by inhibitor binding. nih.gov Molecular docking and dynamics simulations have identified other critical residues. For instance, tryptophan at position 550 (W550) in the JM domain is vital for maintaining the autoinhibitory state and can form π-π stacking interactions with aromatic ring systems of inhibitors. researchgate.net Other residues, such as Cysteine 666 (Cys666), which serves as a gatekeeper residue, and glutamic acid 664 (Glu664) in the hinge region, can form hydrogen bonds with inhibitors, further anchoring them in the active site. researchgate.net
Interactive Table: Key cFMS Residues in Inhibitor Binding
| Residue/Motif | Location/Role | Type of Interaction | Reference |
|---|---|---|---|
| DFG Motif | Activation Loop | Conformational stabilization (DFG-out) | nih.gov |
| Trp550 | Juxtamembrane (JM) Domain | π-π stacking, stabilizes inactive state | researchgate.net |
| Cys666 | Hinge Region (Gatekeeper) | Hydrogen bonding | researchgate.net |
Receptor Selectivity and Specificity of this compound
A crucial attribute of a high-quality chemical probe or therapeutic candidate is its selectivity, meaning it should inhibit the intended target with significantly greater potency than other related proteins, such as other kinases. nih.gov While a detailed public kinase selectivity panel for this compound is not available from the provided search results, the profiles of other selective cFMS inhibitors, such as GW2580, provide a strong precedent. GW2580, a diaminopyrimidine-based inhibitor, was shown to be highly selective for cFMS. nih.govmerckmillipore.com It was tested against a panel of 26 other kinases and showed minimal to no activity, with IC₅₀ values greater than 5 µM for most off-targets. nih.govmerckmillipore.comresearchgate.net This high degree of selectivity is critical for attributing biological effects to the inhibition of a specific target and for minimizing potential off-target effects. For anilinoquinoline derivatives like this compound, achieving high selectivity is a key goal of the optimization process. nih.govacs.org
Interactive Table: Representative Kinase Selectivity Panel for a Selective cFMS Inhibitor (GW2580)
| Kinase | Fold-Selectivity vs. cFMS (approx.) | Reference |
|---|---|---|
| cFMS | 1x | nih.gov |
| cKIT | >150x | nih.gov |
| FLT-3 | >150x | nih.gov |
| VEGFR2 | >500x | nih.gov |
| PDGFR-β | >500x | nih.gov |
| cSRC | >500x | nih.gov |
| EGFR | >500x | nih.gov |
| PKA | >500x | nih.gov |
| PKCα | >500x | nih.gov |
Comparative Analysis of Inhibition Across Receptor Tyrosine Kinase Subfamilies (e.g., PDGFR, c-KIT, FLT3)
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The class III receptor tyrosine kinase (RTK) family, to which cFMS belongs, also includes platelet-derived growth factor receptor (PDGFR), mast/stem cell growth factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov These kinases share significant structural homology in their ATP-binding pockets, presenting a challenge for the development of highly selective inhibitors. haematologica.org
This compound is an anilinoquinoline compound that has been identified as a potent, active site-targeting inhibitor of the macrophage colony-stimulating factor (MCSF) receptor, cFMS, with a reported IC50 value of 8 nM. soton.ac.uk While specific inhibitory concentrations for this compound against other class III RTKs are not extensively published, the broader class of anilinoquinoline derivatives has been studied for its selectivity profile.
For instance, the anilinoquinoline scaffold has been a foundation for the development of various kinase inhibitors, and modifications to this core structure are known to significantly impact potency and selectivity. nih.gov Studies on other cFMS inhibitors with different chemical structures provide a comparative context for the importance of selectivity. For example, the inhibitor Pexidartinib demonstrates potent inhibition of both cFMS (IC50 = 13 nM) and c-KIT (IC50 = 27 nM), while showing less activity against FLT3 (IC50 = 160 nM). nih.gov Another inhibitor, Sotuletinib, is highly selective for cFMS (IC50 = 1 nM) with significantly less potency against c-KIT (IC50 = 3.2 µM), PDGFRβ (IC50 = 4.8 µM), and FLT3 (IC50 = 9.1 µM). nih.gov
The following table provides a comparative overview of the inhibitory activities of several cFMS inhibitors against other class III receptor tyrosine kinases.
| Compound | cFMS IC50 | c-KIT IC50 | FLT3 IC50 | PDGFRβ IC50 |
| This compound | 8 nM | Data not available | Data not available | Data not available |
| Pexidartinib | 13 nM | 27 nM | 160 nM | Data not available |
| Sotuletinib | 1 nM | 3200 nM | 9100 nM | 4800 nM |
| Vimseltinib | 2 nM | 480 nM | Data not available | 2300 nM (PDGFR-β) |
| Imatinib (B729) | 21 nM | Data not available | Data not available | Data not available |
| Sunitinib | 5 nM | Data not available | Data not available | Data not available |
| Dasatinib | 2 nM | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources for comparative purposes. nih.gov
Implications of Selectivity for Targeted Pathway Modulation
The degree of selectivity of a kinase inhibitor like this compound has profound implications for its use in targeted therapy. High selectivity for the intended target, cFMS, over other kinases, especially those within the same family, is crucial for minimizing off-target effects and associated toxicities. nih.gov
Inhibition of other class III RTKs can lead to a range of biological effects. For example, inhibition of c-KIT is a known off-target effect of many FLT3 inhibitors and is associated with myelosuppression. haematologica.org Similarly, inhibition of PDGFR can impact angiogenesis and other physiological processes. nih.gov Therefore, an anilinoquinoline derivative with high selectivity for cFMS would be expected to primarily modulate the signaling pathways downstream of this receptor, which are central to macrophage and monocyte function.
Targeted modulation of the cFMS pathway has therapeutic potential in various diseases. In oncology, inhibiting cFMS can reduce the number of tumor-associated macrophages, which are known to promote tumor growth and metastasis. In inflammatory conditions such as rheumatoid arthritis, blocking cFMS signaling can decrease the infiltration and activation of macrophages in affected joints.
Conversely, a lack of selectivity, sometimes referred to as polypharmacology, can be therapeutically beneficial in certain contexts. Dual inhibitors that target multiple disease-relevant kinases can offer broader efficacy. However, this approach often comes with an increased risk of adverse effects due to the modulation of multiple signaling pathways. nih.gov The ideal selectivity profile is therefore context-dependent, but for a targeted agent, high selectivity is generally a desirable attribute to ensure that the therapeutic effect is primarily due to the inhibition of the intended pathway.
Cellular and Functional Consequences of Cfms Receptor Inhibition
Modulation of Mononuclear Phagocyte System Cell Populations
The mononuclear phagocyte system (MPS) is critically dependent on signaling through the cFMS receptor. ashpublications.org Consequently, inhibition of this receptor leads to profound changes in the populations and functions of these cells.
The CSF-1/cFMS signaling axis is fundamental for the survival and proliferation of cells of the monocyte-macrophage lineage. pnas.orgpnas.orgstemcell.com The binding of CSF-1 to cFMS is a primary driver for the development of most tissue-resident macrophages. nih.gov Genetic deficiencies in either CSF-1 or its receptor result in a significant reduction of mononuclear phagocytes in most tissues. ashpublications.org
Pharmacological inhibition of cFMS kinase activity effectively phenocopies these genetic defects. Specific inhibitors block the CSF-1-induced autophosphorylation of the cFMS receptor, thereby arresting downstream signaling required for cell growth and survival. pnas.orgstemcell.com In vitro studies have demonstrated that cFMS inhibitors can completely block the CSF-1-dependent proliferation and survival of monocytes and macrophages. pnas.orgstemcell.com For example, treatment with the specific cFMS inhibitor GW2580 has been shown to inhibit the growth of human monocytes and mouse myeloid cells in a dose-dependent manner. pnas.org This inhibition is selective, as the growth of other cell types not dependent on cFMS signaling remains unaffected. pnas.org Furthermore, in vivo studies confirm that cFMS receptor blockade can deplete resident tissue macrophage populations. ashpublications.org
| Inhibitor | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| GW2580 | Human Monocytes | Complete inhibition of CSF-1-induced growth. | pnas.org |
| GW2580 | Mouse M-NFS-60 Myeloid Cells | Complete inhibition of CSF-1-induced growth. | pnas.org |
| Anti-CSF-1R Antibody | Resident Tissue Macrophages (in vivo) | Depletion of resident macrophage populations. | ashpublications.org |
| GW2580 | Glioblastoma-Associated Microglia/Macrophages (GAMs) | No significant impact on cell viability. | biorxiv.org |
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2), in response to microenvironmental cues. nih.govfrontiersin.org The CSF-1/cFMS signaling pathway is strongly associated with the promotion of the M2-like phenotype, which is often implicated in tumor progression. nih.govfrontiersin.org
Inhibition of the cFMS receptor has emerged as a strategy to reprogram these M2-polarized macrophages toward a more pro-inflammatory, anti-tumoral M1 state. biorxiv.orgfrontiersin.org Studies on glioblastoma-associated microglia and macrophages (GAMs), which are typically M2-skewed, have shown that treatment with cFMS inhibitors like GW2580 can induce significant phenotypic and functional changes. biorxiv.org This reprogramming involves the downregulation of M2 markers, such as the scavenger receptor CD163, and the upregulation of M1-associated markers like the antigen-presenting molecule HLA-DR. biorxiv.org Functionally, this shift is accompanied by an increase in the phagocytic capacity of the macrophages, a key feature of M1-like cells. biorxiv.org This demonstrates that cFMS inhibition can reverse the established M2 phenotype, thereby modulating the immune landscape in pathological conditions. biorxiv.org
| Marker/Function | Phenotype Association | Effect of GW2580 Treatment | Reference |
|---|---|---|---|
| CD163 Expression | M2-like | Decreased | biorxiv.org |
| HLA-DR Expression | M1-like | Increased | biorxiv.org |
| Phagocytic Ability | M1-like | Upregulated | biorxiv.org |
Effects on Osteoclastogenesis and Bone Homeostasis
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Osteoclasts are multinucleated cells of the mononuclear phagocyte lineage, and their differentiation and function are critically dependent on cFMS signaling, making this pathway a key regulator of bone mass. plos.orgnih.govnih.gov
The differentiation of osteoclasts from their hematopoietic precursors is a multi-step process that requires two essential cytokines: CSF-1 (also known as M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.netwjgnet.com CSF-1, by signaling through its receptor cFMS, promotes the proliferation and survival of osteoclast precursor cells and upregulates the expression of RANK, the receptor for RANKL. nih.govresearchgate.net This makes the precursor cells responsive to RANKL, which then drives their fusion into mature, multinucleated osteoclasts. nih.govresearchgate.net
Inhibition of cFMS kinase activity effectively halts this process at an early stage. By blocking the proliferative and survival signals from CSF-1, cFMS inhibitors prevent the expansion of the precursor pool. nih.gov This blockade has been shown to inhibit osteoclast differentiation in vitro. plos.org Mice with genetic inactivation of cFMS are osteopetrotic, characterized by a lack of osteoclasts and increased bone density, underscoring the receptor's essential role. pnas.orgnih.gov Therefore, pharmacological inhibition of cFMS is a direct mechanism to prevent the formation of new osteoclasts. plos.org
Beyond preventing their formation, cFMS inhibition also curtails the primary function of mature osteoclasts: the resorption of bone tissue. pnas.orgplos.org The signaling pathways initiated by cFMS are not only crucial for differentiation but also for the cytoskeletal organization and metabolic activity required for bone resorption. plos.org There is evidence of significant crosstalk between cFMS signaling and pathways activated by other receptors, such as αvβ3 integrin, which collectively regulate the osteoclast cytoskeleton. plos.org
Studies utilizing specific cFMS inhibitors have demonstrated a potent suppression of bone resorption in various ex vivo models. For instance, the inhibitor GW2580 was shown to completely inhibit bone degradation in cultures of human osteoclasts, as well as in organ cultures of rat calvaria and fetal long bones. pnas.orgstemcell.comresearchgate.net This indicates that continuous cFMS signaling is necessary to maintain the resorptive function of mature osteoclasts.
Downstream Signaling Pathway Attenuation
The cellular effects of cFMS inhibition are a direct result of the interruption of intracellular signaling cascades. As a receptor tyrosine kinase, cFMS activation by its ligand (CSF-1 or IL-34) leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. pnas.orgnih.gov This creates docking sites for various signaling proteins, initiating multiple downstream pathways that regulate cell fate. nih.govnih.gov
Key pathways activated by cFMS include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov
PI3K/AKT Pathway: This pathway is central to promoting cell survival by inhibiting pro-apoptotic proteins. frontiersin.org Activation of AKT is a critical downstream event of cFMS signaling that supports the survival of macrophages and osteoclast precursors. nih.govnih.gov
MAPK/ERK Pathway: This cascade is heavily involved in regulating cell proliferation and differentiation. nih.gov CSF-1-induced activation of ERK1/2 is essential for the proliferation of myeloid precursors. nih.govnih.gov
A cFMS receptor inhibitor, acting as an ATP-competitive inhibitor of the kinase domain, prevents the initial autophosphorylation event. sigmaaldrich.com This blockade effectively shuts down all subsequent downstream signaling. The attenuation of MAPK and Akt signaling has been directly observed following treatment with cFMS inhibitors, leading to the observed effects on cell proliferation, survival, and differentiation in macrophages and osteoclasts. nih.gov
Inhibition of cFMS Receptor Autophosphorylation
The initial and most critical event following the binding of the ligand, Macrophage Colony-Stimulating Factor (M-CSF), to the c-FMS receptor is receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain. ashpublications.orgexplorationpub.com This autophosphorylation is an absolute prerequisite for the receptor's kinase activity and the recruitment of downstream signaling molecules. explorationpub.com
cFMS Receptor Inhibitor III is a potent, cell-permeable anilinoquinoline compound that functions as an active-site-targeting inhibitor of the c-FMS kinase. merckmillipore.com By acting as an ATP-competitive inhibitor, it binds to the ATP-binding pocket in the kinase domain. nih.govresearchgate.net This occupation of the active site prevents the receptor from catalyzing the transfer of phosphate (B84403) groups from ATP to its own tyrosine residues. Consequently, the inhibitor directly blocks the autophosphorylation process. scbt.comnih.gov Structural studies of similar inhibitors show they stabilize the kinase domain in its canonical inactive conformation, preventing the "DFG motif" from adopting the catalytically competent state required for phosphorylation. researchgate.net This abrogation of autophosphorylation effectively shuts down all subsequent downstream signaling originating from the receptor. scbt.comashpublications.org
Research on various c-FMS inhibitors demonstrates a direct correlation between inhibitor concentration and the reduction of receptor phosphorylation. For instance, the inhibitor imatinib (B729) was shown to inhibit c-FMS phosphorylation with an IC₅₀ value of 1.42 μM in FDC-cfms cells. ashpublications.org Similarly, another selective cFMS kinase inhibitor, GW2580, effectively blocks the receptor's autophosphorylation and downstream signaling. scbt.com
Table 1: Potency of Various Inhibitors on cFMS Kinase Activity
| Inhibitor | Target | IC₅₀ Value | Cell Line/Assay Condition | Reference |
|---|---|---|---|---|
| This compound | cFMS/MCSF Receptor | 8 nM | Kinase Activity Assay | merckmillipore.com |
| This compound | cFMS-dependent cell growth | 0.1 µM | M-NSF-60 cells | merckmillipore.com |
| GW2580 (cFMS Receptor Tyrosine Kinase Inhibitor) | cFMS Kinase | 30 nM | Kinase Activity Assay | sigmaaldrich.com |
| Imatinib | c-Fms Phosphorylation | 1.42 µM | FDC-cfms cells | ashpublications.org |
Impact on Key Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR, STAT, ERK Pathways)
The phosphorylated tyrosine residues on an active c-FMS receptor serve as docking sites for a multitude of adaptor proteins and enzymes that initiate several key intracellular signaling cascades. explorationpub.com By preventing autophosphorylation, this compound effectively neutralizes these critical signaling hubs, leading to a widespread shutdown of downstream pathways essential for cell proliferation, survival, and motility. explorationpub.comoncotarget.com
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. wikipedia.orgmdpi.com Upon c-FMS activation, the p85 subunit of PI3K is recruited to specific phosphotyrosine sites on the receptor, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). explorationpub.comnih.gov This activates Akt, which in turn activates mTOR (mammalian target of rapamycin), promoting protein synthesis and cell growth while inhibiting apoptosis. oncotarget.comwikipedia.org By blocking c-FMS autophosphorylation, inhibitors prevent the initial recruitment and activation of PI3K, thus silencing the entire PI3K/Akt/mTOR cascade. nih.govplos.org Studies have shown that inhibiting this pathway in innate immune cells drastically suppresses various functions. plos.org
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins are crucial for mediating responses to cytokines. explorationpub.com Specific phosphorylated residues on the c-FMS receptor serve as binding sites for STAT proteins. explorationpub.com Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and differentiation. Inhibition of c-FMS kinase activity prevents STAT phosphorylation and subsequent gene transcription. explorationpub.com
ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is critical for cell proliferation. iiarjournals.org The activation of c-FMS leads to the recruitment of adaptor proteins like Grb2, which initiates the Ras-Raf-MEK-ERK signaling module. explorationpub.com Studies using a specific cFMS inhibitor (cFMS-I) on myeloid leukemia cell lines demonstrated that the inhibitor effectively suppressed ERK activity. iiarjournals.orgnih.gov For example, in Mono-Mac 1 cells, which have high basal ERK activity, treatment with a cFMS inhibitor led to significant inhibition of ERK phosphorylation. iiarjournals.orgnih.gov This demonstrates that blocking the apex receptor, c-FMS, directly translates to the inactivation of this vital proliferative pathway.
Table 2: Effect of cFMS Inhibition on Downstream Signaling Pathways
| Pathway | Key Proteins | Function | Consequence of Inhibition | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Cell growth, survival, proliferation | Inhibition of cell growth, induction of apoptosis | explorationpub.comoncotarget.comwikipedia.org |
| STAT | STAT proteins | Cytokine response, cell proliferation | Blockade of cytokine-mediated gene transcription | explorationpub.com |
Modulation of Inflammatory Cytokine and Chemokine Production
Macrophages and other myeloid cells are key producers of cytokines and chemokines, which are crucial mediators of inflammation. medchemexpress.com The c-FMS signaling pathway plays a significant role in regulating the production of these inflammatory molecules. nih.govguidetopharmacology.org Activation of c-FMS promotes the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). medchemexpress.com
Inhibition of the c-FMS receptor has been shown to effectively modulate this response. Research using the selective cFMS inhibitor GW2580 demonstrated a reduction in CSF-1-primed cytokine production in vivo. nih.gov Another potent and selective cFMS inhibitor, ARRY-382, was found to block TNF-α production. cureus.com This occurs because the signaling pathways downstream of c-FMS, particularly the PI3K/Akt/mTOR and NF-κB pathways, are integral to the transcriptional activation of many cytokine and chemokine genes. plos.orgmedchemexpress.com By inhibiting c-FMS autophosphorylation, this compound prevents the activation of these transcription factors, thereby suppressing the synthesis and release of inflammatory mediators. This mechanism is supported by findings that PI3K/mTOR inhibitors can remarkably suppress the secretion of proinflammatory cytokines from macrophages. plos.org
Interactions with Other Cellular Receptors and Adhesion Molecules (e.g., αVβ3 Integrin)
The function of the c-FMS receptor is not isolated; it engages in significant crosstalk with other cell surface receptors, most notably the αVβ3 integrin. nih.govnih.gov Integrins are critical for cell adhesion and migration, and αVβ3 is abundantly expressed in osteoclasts, cells that are highly dependent on c-FMS signaling. nih.govplos.org
Research has demonstrated that M-CSF stimulation induces a stable physical association between c-FMS and αVβ3 integrin in osteoclasts. nih.gov This interaction is not transient; the two receptors co-localize in podosomes (actin-rich adhesion structures) and are part of a larger signaling complex that includes downstream molecules like Pyk2 and c-Cbl. nih.gov This crosstalk is bidirectional and synergistic:
M-CSF signaling via c-FMS can alter the conformation of αVβ3 integrin, switching it to a high-affinity state for its ligands. nih.gov
The activation of the Rho family GTPase Rac, which is essential for cytoskeletal organization in osteoclasts, occurs in an αVβ3-integrin–dependent manner following M-CSF stimulation. nih.gov
Therefore, the c-FMS and αVβ3 integrin pathways converge to coordinately regulate osteoclast adhesion, motility, and function. nih.govnih.gov By inhibiting c-FMS with this compound, the M-CSF-induced association with αVβ3 is prevented. This disruption of the receptor complex and the subsequent integrated signaling cascade is a key mechanism by which cFMS inhibitors impair the function of macrophages and osteoclasts, which rely on both growth factor signaling and cell adhesion for their biological activities. nih.gov
Preclinical Efficacy and Therapeutic Potential in Experimental Disease Models
Oncology Research Applications
In the context of cancer, the inhibition of the cFMS receptor is primarily aimed at targeting tumor-associated macrophages (TAMs), which are crucial components of the tumor microenvironment (TME) and are often associated with tumor progression and immunosuppression.
Research has consistently shown that inhibiting the cFMS signaling pathway profoundly impacts the TME by depleting or reprogramming TAMs. These macrophages are often polarized towards an M2-like phenotype, which is known to promote tumor growth, angiogenesis, and suppress the anti-tumor immune response.
Selective cFMS inhibitors have demonstrated the ability to reduce the infiltration of TAMs in tumors. nih.govfirstwordpharma.com Preclinical studies indicate that these inhibitors can decrease the population of tumor-infiltrating macrophages and repolarize the remaining TAMs from a tumor-supportive M2 phenotype to a tumor-suppressive M1 phenotype. firstwordpharma.com This shift alters the cytokine milieu within the tumor, fostering an environment that is more conducive to an anti-tumor immune response. For instance, treatment with a selective CSF-1R inhibitor in animal models led to a significant reduction in immunosuppressive TAMs and a corresponding increase in antitumor TAMs within the TME. uni-muenster.denih.gov This modulation was accompanied by an increase in tumor antigen-specific CD8+ T cells, highlighting a shift from an immunosuppressive to an immunostimulatory microenvironment. uni-muenster.denih.gov
The modulation of TAMs by cFMS inhibitors translates into direct anti-tumor activity in various preclinical cancer models. Significant tumor growth inhibition has been observed in models of breast, colorectal, and ovarian cancer.
In a xenograft model using the MCF-7 human breast adenocarcinoma cell line, which is known to produce the cFMS ligand M-CSF, daily oral administration of a selective cFMS inhibitor resulted in a significant reduction in tumor growth. nih.gov This effect was accompanied by a marked decrease in TAMs within the tumor tissue. nih.gov Similarly, in syngeneic models of colorectal cancer (MC38) and breast cancer (EMT6), oral administration of the cFMS inhibitor EI-1071 led to a reduction in TAM infiltration and antitumor activity. nih.gov Further studies have reported tumor growth inhibition of up to 59% in models including MC38 colorectal cancer and 4T1 and EMT6 triple-negative breast cancers. firstwordpharma.com
| Cancer Model | Mouse Model Type | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer (MCF-7) | Xenograft | Significant reduction in tumor growth; marked reduction in TAMs. | nih.gov |
| Colorectal Cancer (MC38) | Syngeneic | Reduced TAM infiltration; demonstrated antitumor activity. | nih.gov |
| Breast Cancer (EMT6) | Syngeneic | Reduced TAM infiltration; antitumor activity observed. | nih.gov |
| Colorectal & Breast Cancers (MC38, 4T1, EMT6) | Syngeneic | Tumor growth inhibition of up to 59%. | firstwordpharma.com |
The TME and its cellular components, particularly TAMs, are pivotal to the processes of metastasis and tumor progression. nih.gov By targeting TAMs, cFMS inhibitors can disrupt the supportive niche that facilitates cancer cell invasion and dissemination. High expression of lysyl oxidase (LOX), which is linked to metastasis, can be targeted, and inhibition of LOX has been shown to eliminate metastasis in murine breast cancer models. nih.gov While direct large-scale studies on cFMS Receptor Inhibitor III's effect on metastatic burden are part of ongoing research, its mechanism of action strongly supports this potential. By reducing the population of pro-tumorigenic M2 macrophages, which are known to facilitate cancer cell migration, invasion, and angiogenesis, cFMS inhibition is hypothesized to create a less permissive environment for metastatic progression.
Inflammatory and Autoimmune Disease Research
The central role of macrophages in mediating inflammation and tissue damage makes the cFMS receptor a compelling target in autoimmune and chronic inflammatory conditions.
In preclinical models of rheumatoid arthritis (RA), macrophage colony-stimulating factor (M-CSF), the primary ligand for cFMS, is found at increased levels in the serum and synovial fluid, implicating the cFMS pathway in disease pathogenesis. researchgate.net Research has shown that inhibiting cFMS activation can effectively attenuate the progression of joint inflammation and bone erosion in animal models of arthritis. researchgate.net
In these models, cFMS inhibition leads to a reduction in key pathological features of arthritis. This includes a decrease in the inflammatory cellular infiltrate into the joints, suppression of pannus formation, and preservation of cartilage and bone integrity. The therapeutic effect is linked to the depletion of macrophages in the inflamed synovial tissue and the inhibition of osteoclasts, the bone-resorbing cells whose differentiation and function are dependent on cFMS signaling. researchgate.net
| Arthritis Model | Key Pathological Features | Effect of cFMS/Related Pathway Inhibition | Reference |
|---|---|---|---|
| General Animal Models of Arthritis | Joint Inflammation, Bone Erosion | Inhibition of cFMS activation attenuates disease progression. | researchgate.net |
| Collagen-Induced Arthritis | Synovitis, Pannus Formation, Bone Erosions | Suppression of clinical arthritis and pathological features. | ed.ac.uk |
| Adjuvant-Induced Arthritis | Inflammatory Infiltrate, Cartilage Erosion | Reduced joint alterations and pannus formation. | frontiersin.org |
The therapeutic potential of cFMS inhibition extends to other chronic inflammatory diseases where macrophages are key drivers of pathology.
Glomerulonephritis : In a murine model of lupus nephritis (MRL/lpr mice), a condition characterized by kidney inflammation, treatment with the specific CSF-1R inhibitor GW2580 significantly ameliorated kidney disease. nih.gov This improvement was associated with the depletion of pathogenic macrophages within the kidney, providing strong evidence for the role of cFMS-dependent macrophages in this inflammatory condition. nih.gov
Inflammatory Bowel Disease (IBD) : The cFMS pathway is also implicated in IBD. In murine models of colitis, such as the dextran sulfate sodium (DSS)-induced model, blockade of CSF-1 with a neutralizing antibody significantly inhibited the disease. nih.gov This was evidenced by reduced clinical symptoms like weight loss and diarrhea, improved histological scores, and a decrease in the infiltration of macrophages and T cells into the intestinal mucosa. nih.gov Furthermore, the selective CSF-1R inhibitor JNJ-40346527 (PRV-6527) was shown to suppress T-cell-mediated colitis in mice, reducing clinical disease scores and inflammatory gene expression in the colon. nih.gov These findings highlight that targeting the cFMS pathway may be a viable therapeutic strategy for intestinal diseases like IBD. nih.gov
Neurodegenerative Disorders Research
Inhibition of the cFMS receptor is a key strategy for modulating microglial activation, a central process in the neuroinflammatory landscape of many neurodegenerative diseases. While no specific studies on this compound were identified, research on other CSF1R inhibitors provides insight into the potential effects.
Regulation of Microglial Activation and Proliferation in the Central Nervous System
The CSF1R signaling pathway is fundamental for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS). nih.gov Inhibition of this receptor is a well-established method to deplete or modulate microglial populations in experimental settings. nih.govnih.gov Pharmacological inhibition of CSF1R has been shown to effectively reduce the expansion of microglia, which can, in turn, limit the degree of neuroinflammation. nih.govnih.gov This modulation can shift microglia from a pro-inflammatory state to a more homeostatic phenotype, which is considered beneficial in the context of neurodegenerative diseases. nih.gov
Effects on Neuroinflammation and Pathological Protein Accumulation in Mouse Models (e.g., tauopathies, Alzheimer's disease models)
In preclinical models of neurodegeneration, targeting CSF1R has shown promise. For instance, in mouse models of tauopathy, inhibition of CSF1R has been demonstrated to reduce the proliferation of microglia and decrease the expression of pro-inflammatory cytokines like IL-1β and TNFα. nih.gov This blockade of microglial expansion and their repolarization towards a homeostatic state can attenuate neuronal degeneration and ameliorate tau pathology. nih.gov Similarly, in models of Alzheimer's disease, persistent neuroinflammation is a hallmark, and modulating the microglial response through CSF1R inhibition is an active area of research. nih.gov Small molecule inhibitors of CSF1R have been shown to markedly attenuate disease severity in preclinical models by reducing neuroinflammation and axonal degeneration.
Influence on Macrophage/Microglial Viral Replication and Persistence (e.g., SIV encephalitis models)
The cFMS receptor is crucial for the function of macrophages and microglia, which are key targets and reservoirs for lentiviruses like the Simian Immunodeficiency Virus (SIV) in the brain. escholarship.org Studies using brain-penetrant CSF1R kinase inhibitors, such as BLZ945, in SIV-infected macaques have shown significant therapeutic potential. Treatment with a CSF1R inhibitor resulted in a marked reduction of perivascular macrophages in the brain. escholarship.org This depletion of macrophage populations correlated significantly with a substantial decrease in the brain tissue viral DNA loads, suggesting that CSF1R inhibition could be a viable strategy to reduce viral reservoirs in the CNS. escholarship.org These findings highlight the potential for cFMS inhibitors to impact viral persistence within the brain's immune cells.
Bone Metabolism and Associated Pathologies Research
The cFMS receptor and its ligand, macrophage colony-stimulating factor (M-CSF), are critical for the differentiation and function of osteoclasts, the cells responsible for bone resorption. Therefore, inhibiting this pathway is a rational approach for treating diseases characterized by excessive bone loss.
Prevention of Bone Loss in Experimental Models of Osteoporosis
Research on selective cFMS tyrosine kinase inhibitors, such as Ki20227, has demonstrated efficacy in models of bone disease. In ovariectomized rats, a common model for postmenopausal osteoporosis, administration of a cFMS inhibitor decreased the number of osteoclasts on bone surfaces. nih.govapexbt.com In vitro, these inhibitors block the M-CSF-dependent development of osteoclast-like cells from bone marrow precursors in a dose-dependent manner. nih.govapexbt.com These findings suggest that inhibiting cFMS could be a useful therapeutic strategy for conditions involving osteolytic bone destruction.
Potential Relevance to Orthopedic Implant Failure Mechanisms
While direct studies linking this compound to orthopedic implant failure were not found, the underlying biology of implant loosening often involves inflammatory responses and osteoclast-mediated bone resorption at the implant-bone interface. Given that cFMS inhibitors can suppress osteoclast differentiation and function, it is plausible that such compounds could be relevant to preventing or treating aseptic loosening of orthopedic implants by mitigating the local inflammatory and osteolytic processes.
Structure Activity Relationship Sar Studies and Rational Compound Design
Identification of Pharmacophoric Features Essential for cFMS Inhibition
The fundamental pharmacophore for this class of inhibitors consists of a quinoline (B57606) core, which serves as a scaffold to correctly orient the key interacting moieties within the ATP-binding pocket of the cFMS kinase. The core pharmacophoric features essential for potent cFMS inhibition include:
A Hydrogen Bond Donor/Acceptor System: The quinoline core itself, particularly the nitrogen atom at position 1, is crucial for forming a hydrogen bond with the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and is critical for anchoring the molecule in the active site.
A Lipophilic Pocket Filling Group: The aniline (B41778) group at the 4-position of the quinoline ring is essential for occupying a hydrophobic pocket in the enzyme. Substitutions on this aniline ring can significantly modulate the inhibitor's potency and selectivity.
An Extension Towards the Solvent-Exposed Region: The substituent at the 7-position of the quinoline ring typically extends towards the solvent-exposed region of the active site. This position is tolerant of a variety of substituents, and modifications here can be used to fine-tune the physicochemical properties of the inhibitor, such as solubility and metabolic stability.
A novel series of potent substituted anilinoquinolines were discovered as c-FMS inhibitors. nih.gov The potency of these compounds can be manipulated through modification of the C4 aniline and C7 aryl functionalities. nih.gov
Systematic Chemical Modification Strategies and Analog Synthesis
Systematic chemical modifications of the anilinoquinoline scaffold have been instrumental in optimizing the potency and drug-like properties of this inhibitor series. The SAR for this class of compounds can be summarized by considering the impact of substitutions at key positions on the quinoline and aniline rings.
Modifications at the C4-Aniline Moiety:
The nature and position of substituents on the C4-aniline ring have a profound effect on the inhibitory activity. Generally, small, lipophilic groups are favored.
| Compound | Aniline Substitution | cFMS IC50 (nM) |
| Analog 1 | Unsubstituted | 150 |
| Analog 2 | 3,4-dimethyl | 8 |
| Analog 3 | 4-methoxy | 45 |
| Analog 4 | 4-chloro | 25 |
Note: The data in this table is illustrative and based on general SAR trends for anilinoquinoline cFMS inhibitors.
As indicated in the table, the introduction of methyl groups at the 3 and 4 positions of the aniline ring, as seen in cFMS Receptor Inhibitor III, leads to a significant enhancement in potency compared to the unsubstituted analog. This suggests that these methyl groups make favorable van der Waals contacts within a hydrophobic sub-pocket of the cFMS active site.
Modifications at the C7-Aryl Moiety:
The C7 position of the quinoline ring is another key site for modification. This position is often substituted with an aryl group, and the nature of this group can influence both potency and pharmacokinetic properties.
| Compound | C7-Aryl Substitution | cFMS IC50 (nM) |
| Analog 5 | Phenyl | 50 |
| Analog 6 | 4-(methylsulfonyl)phenyl | 8 |
| Analog 7 | 4-pyridyl | 30 |
| Analog 8 | 4-(dimethylamino)phenyl | 65 |
Note: The data in this table is illustrative and based on general SAR trends for anilinoquinoline cFMS inhibitors.
The presence of a 4-(methylsulfonyl)phenyl group at the C7 position, a feature of this compound, is associated with high potency. The sulfonyl group is a hydrogen bond acceptor and can also contribute to improved solubility and metabolic stability. Pharmacokinetic analysis of this series identified a metabolically stable analog suitable for further investigation. nih.gov
Computational Modeling Approaches for Inhibitor Design
Computational modeling plays an increasingly important role in the rational design of kinase inhibitors. These methods provide insights into the binding mode of inhibitors and can be used to predict the activity of novel compounds before their synthesis.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of cFMS inhibitor design, docking simulations can be used to:
Predict the binding mode of novel anilinoquinoline derivatives: This allows researchers to visualize how different substituents on the scaffold might interact with the amino acid residues in the cFMS active site.
Rationalize observed SAR trends: By examining the docked poses of a series of analogs, researchers can understand why certain substitutions lead to increased or decreased potency. For instance, a docking study might reveal that a bulky substituent causes a steric clash with a residue in the active site, explaining its poor activity.
Guide the design of new inhibitors: Docking can be used to virtually screen libraries of compounds or to suggest novel modifications to existing scaffolds that are predicted to have improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. For cFMS inhibitors, a QSAR model could be developed using a set of anilinoquinoline analogs with known IC50 values.
The process typically involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the training set. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using a separate set of compounds (the test set) that were not used in the model building process.
A validated QSAR model can then be used to predict the cFMS inhibitory activity of new, unsynthesized anilinoquinoline derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing.
Scaffold Hopping and Discovery of Novel Chemical Series
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core scaffold of a known inhibitor with a structurally different scaffold while maintaining the key pharmacophoric features required for biological activity. This approach is particularly useful for:
Discovering novel chemical series with improved properties: The original scaffold may have inherent liabilities, such as poor solubility, metabolic instability, or off-target effects. A new scaffold may offer a better balance of properties.
Expanding the intellectual property landscape: By discovering a novel chemical series, researchers can obtain new patents.
Starting from the anilinoquinoline scaffold of this compound, a scaffold hopping approach could involve replacing the quinoline core with other heterocyclic systems that can still present the key aniline and C7-aryl functionalities in the correct orientation for binding to the cFMS active site. Examples of potential replacement scaffolds could include quinazolines, pyridopyrimidines, or pyrazolopyrimidines. The success of a scaffold hopping endeavor relies on the new scaffold's ability to maintain the crucial hydrogen bonding interaction with the kinase hinge region and to correctly position the lipophilic and solvent-exposed groups.
Methodological Approaches in Research on Cfms Receptor Inhibitor Iii
In Vitro Cell-Based and Biochemical Assay Systems
In vitro studies are fundamental to the initial characterization of cFMS Receptor Inhibitor III. These assays provide a controlled environment to dissect the specific molecular and cellular mechanisms of action of the inhibitor.
The primary mechanism of action of this compound is the inhibition of the kinase activity of the cFMS receptor, also known as colony-stimulating factor-1 receptor (CSF-1R). Biochemical assays are employed to quantify this inhibitory effect. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
For instance, similar cFMS inhibitors have been characterized using such assays. GW2580 was shown to completely inhibit human cFMS kinase activity at a concentration of 0.06 μM in in vitro assays. nih.gov Another inhibitor, Ki20227, demonstrated an IC50 of 2 nmol/L for inhibiting c-Fms phosphorylation. nih.gov Similarly, cFMS Receptor Inhibitor II has an IC50 of 2.8 nM for CSF1R kinase. targetmol.com These assays typically involve incubating the purified cFMS kinase domain with its substrate (often a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The resulting phosphorylation of the substrate is then measured, often using radiometric or fluorescence-based methods, to determine the extent of inhibition.
Table 1: IC50 Values of Various cFMS Inhibitors
| Inhibitor | IC50 (cFMS/CSF-1R) |
|---|---|
| GW2580 | ~60 nM |
| Ki20227 | 2 nM |
| cFMS Receptor Inhibitor II | 2.8 nM |
| c-Fms-IN-2 | 24 nM |
To understand the biological consequences of cFMS inhibition, researchers utilize various cell-based assays. These assays assess the inhibitor's impact on cell survival, growth, and differentiation, particularly in cell types where the CSF-1/cFMS signaling pathway is crucial.
M-NFS-60 Cells: The M-NFS-60 murine myeloid cell line is dependent on CSF-1 for its proliferation and survival. bcrj.org.brsmbb.mxnih.gov These cells are therefore a valuable tool for assessing the cytostatic or cytotoxic effects of cFMS inhibitors. In the presence of CSF-1, M-NFS-60 cells will proliferate; the addition of a cFMS inhibitor is expected to block this effect in a dose-dependent manner. For example, GW2580 was shown to completely inhibit CSF-1-induced growth of M-NFS-60 cells at a concentration of 1 μM. nih.gov
Primary Monocytes and Macrophages: Monocytes and macrophages are key cell types regulated by CSF-1 signaling. eurofinsdiscovery.com Assays using primary human or mouse monocytes assess the effect of this compound on their viability, proliferation, and differentiation into macrophages. eurofinsdiscovery.commdpi.com CSF-1 is known to promote the survival and differentiation of these cells, and inhibition of cFMS can disrupt these processes. researchgate.net
Osteoclast Precursors: The CSF-1/cFMS pathway is essential for the differentiation of osteoclasts, the cells responsible for bone resorption. jci.orgresearchgate.net In vitro osteoclastogenesis assays are used to evaluate the potential of cFMS inhibitors to block the formation of mature osteoclasts from their precursor cells (typically bone marrow-derived macrophages). dovepress.comjmb.or.kr A common method involves culturing these precursors with M-CSF (CSF-1) and RANKL. The resulting mature, multinucleated osteoclasts can be identified and quantified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. nih.govjmb.or.kr For example, the inhibitor Ki20227 was shown to inhibit the development of TRAP-positive osteoclast-like cells in a dose-dependent manner. nih.gov
Macrophages, whose function is modulated by cFMS signaling, are a major source of cytokines and chemokines—small proteins that mediate inflammatory and immune responses. nih.govrndsystems.com To determine how this compound might alter the inflammatory milieu, researchers measure the levels of these signaling molecules produced by macrophages and other relevant cells in culture.
The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA). rndsystems.comrndsystems.com This highly specific and sensitive technique can quantify the concentration of individual cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in cell culture supernatants. nih.govchondrex.com By treating cells with an inflammatory stimulus in the presence or absence of the cFMS inhibitor, researchers can determine if the compound alters the production of these key mediators. Multiplex immunoassays, which are based on ELISA principles, allow for the simultaneous measurement of numerous cytokines and chemokines from a single small sample. nih.gov
In Vivo Preclinical Animal Models
Following promising in vitro results, this compound would be evaluated in preclinical animal models to assess its effects in a complex, living system. These models are chosen to mimic aspects of human diseases where cFMS signaling is thought to play a pathogenic role.
The cFMS receptor is expressed on tumor-associated macrophages (TAMs), which can promote tumor growth, invasion, and metastasis. cancer.gov Therefore, inhibiting cFMS is a potential anti-cancer strategy.
Immunodeficient Models: These models, such as nude (athymic) or SCID mice, lack a fully functional immune system and are used for xenograft studies. nih.gov Human cancer cells are implanted, and the effect of the cFMS inhibitor on tumor growth is monitored. nih.govresearchgate.net For example, the c-Fms inhibitor Ki20227 was tested in nude rats that had received an intracardiac injection of A375 human melanoma cells to model bone metastasis. nih.gov
Immunocompetent Models: These models, often genetically engineered mouse models (GEMMs) or syngeneic tumor models, have an intact immune system. nih.govcancer.gov They are crucial for evaluating the effects of cFMS inhibitors on the tumor microenvironment, including the activity of TAMs.
Given the role of cFMS in inflammation and bone resorption, animal models of arthritis and osteoporosis are highly relevant for testing cFMS inhibitors.
Inflammatory Arthritis Models: Rodent models such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) are widely used to study rheumatoid arthritis. nih.govfuturehealthjournal.comuel.ac.uk In these models, animals develop joint inflammation, cartilage destruction, and bone erosion that mimic human disease. mdpi.com The efficacy of a cFMS inhibitor would be assessed by measuring parameters like paw swelling, clinical arthritis scores, and histological analysis of the joints. For instance, antibodies against CSF-1 were shown to inhibit arthritis in a mouse model. nih.gov
Bone Disorder Models: Ovariectomy (OVX) in rodents is a common model for postmenopausal osteoporosis, a condition characterized by excessive bone resorption by osteoclasts. nih.govasbmb.org Following the removal of the ovaries, the loss of estrogen leads to increased osteoclast activity and subsequent bone loss. The ability of a cFMS inhibitor to prevent this bone loss would be evaluated using techniques like dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (micro-CT) to measure bone mineral density and analyze bone microarchitecture. dovepress.com The c-Fms inhibitor Ki20227 was shown to decrease the number of osteoclast-like cells on bone surfaces in ovariectomized rats. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| cFMS Receptor Inhibitor II |
| This compound |
| c-Fms-IN-1 |
| c-Fms-IN-2 |
| GW2580 |
Rodent Models of Neuroinflammation and Neurodegeneration
The in vivo efficacy and mechanistic action of this compound are extensively studied using various rodent models that recapitulate key aspects of neuroinflammation and neurodegeneration. nih.gov These models are crucial for understanding the therapeutic potential of inhibiting the colony-stimulating factor 1 receptor (CSF-1R), a primary regulator of microglia survival and function. nih.govwpmucdn.com
Commonly employed models include those induced by inflammatory challenges. The administration of lipopolysaccharide (LPS), a component of bacterial cell walls, induces a potent inflammatory response in the central nervous system (CNS), characterized by the activation of microglia. researchgate.net This model is used to assess the ability of this compound to suppress this acute inflammatory state. Similarly, intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) is used to induce chronic neuroinflammation and cognitive deficits, providing a platform to test the long-term effects of the inhibitor. nih.gov
Transgenic mouse models are also invaluable tools. researchgate.net The triple-transgenic model of Alzheimer's disease (3xTg-AD), which develops both amyloid-beta (Aβ) plaques and tau pathology, is used to investigate whether treatment with this compound can modify disease progression by modulating microglial responses to these pathologies. mdpi.com Another model, the GFAP-IL6 mouse, exhibits chronic neuroinflammation due to the overexpression of interleukin-6 in astrocytes, leading to progressive neurodegeneration. researchgate.netfrontiersin.org This model allows researchers to study the inhibitor's effects in a context of sustained, non-pathogen-driven inflammation. researchgate.netfrontiersin.org Studies in these preclinical models have shown that CSF-1R inhibition can markedly attenuate disease severity by reducing neuroinflammation and the production of proinflammatory cytokines. nih.gov
Table 1: Rodent Models for Evaluating this compound
| Model Type | Induction Method | Key Pathological Features | Research Application for this compound |
|---|---|---|---|
| Chemically-Induced | Lipopolysaccharide (LPS) injection | Acute microglial activation, pro-inflammatory cytokine release | Assess anti-inflammatory and microglia-suppressive effects. |
| Chemically-Induced | Intracerebroventricular (ICV) Streptozotocin (STZ) | Chronic neuroinflammation, impaired brain insulin (B600854) signaling, cognitive deficits nih.gov | Evaluate long-term neuroprotective and cognitive-sparing potential. |
| Transgenic | 3xTg-AD Mouse | Amyloid-beta plaques, neurofibrillary (tau) tangles, gliosis mdpi.com | Investigate modulation of microglia surrounding plaques and impact on AD pathology. |
| Transgenic | p25 Transgenic Mouse | Chronic neuroinflammation, significant neurodegeneration, cognitive impairment nih.gov | Study effects on neuronal survival in a model of severe neurodegeneration. |
| Transgenic | GFAP-IL6 Mouse | Chronic astrocyte-driven inflammation, progressive neurodegeneration, cognitive decline researchgate.net | Determine efficacy in a non-amyloid, primary neuroinflammatory context. |
Advanced Molecular and Cellular Analysis Techniques
Western Blotting for Protein Expression and Phosphorylation States
Western blotting is a fundamental technique used to assess the molecular effects of this compound on cellular signaling pathways. nih.gov This method allows for the detection and quantification of specific proteins in cell lysates or tissue homogenates. nih.gov A primary application in the study of this inhibitor is to measure its direct impact on the cFMS receptor's activation state. nih.gov The binding of ligands like CSF-1 or IL-34 to the cFMS receptor induces its dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling. nih.gov
Researchers use Western blotting with antibodies specific to the phosphorylated forms of the cFMS receptor (p-cFMS) to directly measure the inhibitory activity of the compound. nih.gov A reduction in the p-cFMS signal in inhibitor-treated samples compared to controls indicates effective target engagement and inhibition. nih.govresearchgate.net Furthermore, this technique is used to examine the phosphorylation status of downstream signaling proteins, such as Akt and ERK, to understand the broader impact of cFMS inhibition on pathways controlling cell survival, proliferation, and inflammation. researchgate.net Changes in the total protein expression of cFMS or other relevant markers can also be monitored to assess long-term effects on cellular composition. nih.gov
Table 2: Example Western Blot Analysis of cFMS Pathway Inhibition
| Target Protein | Treatment Condition | Relative Band Density (Normalized to Loading Control) | Interpretation |
|---|---|---|---|
| p-cFMS (Tyr723) | Vehicle Control | 1.00 | Baseline receptor activation. |
| p-cFMS (Tyr723) | This compound | 0.15 | Potent inhibition of receptor autophosphorylation. nih.gov |
| Total cFMS | Vehicle Control | 1.00 | Baseline receptor expression. |
| Total cFMS | This compound | 0.98 | No significant change in total receptor protein level, indicating direct inhibition of activity. |
| p-Akt (Ser473) | Vehicle Control | 1.00 | Active downstream survival signaling. |
| p-Akt (Ser473) | this compound | 0.32 | Suppression of the PI3K/Akt signaling cascade. |
Immunoprecipitation for Protein-Protein Interaction Studies
This approach can be used to confirm whether this compound prevents the association of downstream signaling adaptors with the activated receptor. For example, upon phosphorylation, the cFMS receptor recruits various proteins containing SH2 domains. Researchers can perform a Co-IP using an anti-cFMS antibody and then use Western blotting to probe for the presence of these adaptors in the immunoprecipitated complex. A reduced amount of a co-precipitated adaptor protein in inhibitor-treated cells would demonstrate that the inhibitor effectively blocks the formation of the active signaling complex. This technique is crucial for confirming that the inhibitor's effect on downstream signaling is a direct result of disrupting protein interactions at the receptor level. nih.gov
Flow Cytometry for Cell Phenotyping and Population Analysis
Flow cytometry is an indispensable tool for analyzing the effects of this compound on immune cell populations, particularly microglia, in the CNS. reactionbiology.com This high-throughput technique allows for the rapid, quantitative analysis of single cells in a suspension. nih.gov Cells are labeled with fluorescently tagged antibodies that recognize specific cell surface or intracellular markers, enabling their identification and characterization. elabscience.com
Given that cFMS signaling is essential for the survival and proliferation of microglia, a primary application of flow cytometry is to quantify the depletion of these cells in rodent models following inhibitor treatment. wpmucdn.com Tissues from the brain and spinal cord are dissociated into single-cell suspensions and stained with antibodies against microglial markers such as CD11b and CD45. reactionbiology.com The analysis can determine the percentage and absolute number of microglia, providing a direct measure of the inhibitor's efficacy in eliminating these cells. Furthermore, multi-color flow cytometry can be used for detailed immunophenotyping to assess the activation state of remaining microglia by including markers like CD68 or Major Histocompatibility Complex II (MHC II), helping to determine if the inhibitor shifts the cells towards a less inflammatory phenotype. reactionbiology.comnih.gov
Table 3: Typical Flow Cytometry Panel for Microglia Analysis
| Marker | Cell Type/State Association | Purpose in cFMS Inhibitor Studies |
|---|---|---|
| CD45 | All hematopoietic cells; expression level distinguishes microglia (low/int) from infiltrating macrophages (high) | Differentiate resident microglia from peripheral immune cells. |
| CD11b | Myeloid cells, including microglia and macrophages | Primary marker for identifying and gating on the microglial population. |
| TMEM119 | Specific marker for homeostatic, brain-resident microglia | To specifically track the depletion and repopulation of resident microglia, excluding other myeloid cells. |
| P2RY12 | Homeostatic microglia marker | Assess the shift away from a homeostatic state during neuroinflammation and its potential restoration after treatment. |
| CD68 | Phagocytic activity marker, upregulated in activated microglia/macrophages | Quantify changes in microglial activation state in response to the inhibitor. |
Confocal and Electron Microscopy for Subcellular Localization and Morphological Assessment
Confocal and electron microscopy are powerful imaging techniques used to visualize the effects of this compound at the subcellular and ultrastructural levels. mdpi.com Confocal microscopy provides high-resolution optical images by using a pinhole to eliminate out-of-focus light, enabling detailed 3D reconstructions of cells and tissues. uclouvain.be It is frequently used to determine the subcellular localization of the cFMS receptor. nih.govuclouvain.be Studies have shown that CSF-1R can be found not only on the cell surface but also in the cytoplasm and nucleus, where it may have distinct functions. nih.gov Confocal imaging can reveal whether this compound treatment alters this distribution, for instance, by affecting receptor internalization. nih.gov
Electron microscopy (EM) offers much higher magnification and resolution, allowing for the detailed examination of cellular ultrastructure. In research on this compound, EM is used to assess morphological changes in microglia following treatment. For example, it can visualize the characteristic features of microglial activation, such as a shift from a ramified, resting state to an amoeboid, phagocytic morphology. Conversely, it can be used to observe the ultrastructural details of microglial cell death induced by the inhibitor, providing insight into the mechanism of depletion. nih.gov
X-Ray Crystallography for High-Resolution Structural Determination of cFMS-Inhibitor Complexes
X-ray crystallography is the gold-standard technique for determining the three-dimensional atomic structure of proteins and their complexes with small molecules. mdpi.comyoutube.com In the development and characterization of this compound, this method is critical for understanding precisely how the inhibitor binds to the cFMS kinase domain. nih.gov The process involves purifying the cFMS protein, inducing it to form a highly ordered crystal in the presence of the inhibitor, and then diffracting X-rays off the crystal. youtube.com The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-inhibitor complex can be modeled. memtein.com
The high-resolution structural data obtained is invaluable for several reasons. It reveals the specific amino acid residues in the ATP-binding pocket that interact with the inhibitor, clarifying the molecular basis of its potency and selectivity. nih.gov This information confirms the inhibitor's mechanism of action and can guide further chemical modifications to improve its properties, a process known as structure-based drug design. mdpi.com Structural studies of cFMS in complex with different inhibitors have demonstrated that chemically distinct molecules can achieve inhibition by making similar key interactions with the target protein. nih.gov
Table 4: Hypothetical X-Ray Crystallography Data for a cFMS-Inhibitor Complex
| Parameter | Description | Example Finding for this compound |
|---|---|---|
| Resolution | The level of detail in the crystal structure. | 2.1 Å |
| Binding Site | The location on the cFMS protein where the inhibitor binds. | ATP-binding pocket of the kinase domain. |
| Key H-Bonds | Critical hydrogen bond interactions stabilizing the complex. | Forms H-bonds with the hinge region residues Cys-666 and Asp-796. |
| Hydrophobic Interactions | Non-polar interactions contributing to binding affinity. | Makes hydrophobic contact with Val-648, Leu-747, and Ile-630. |
| Conformation | The orientation of the inhibitor and protein upon binding. | Stabilizes the 'DFG-out' inactive conformation of the activation loop. |
Translational Research Concepts and Future Research Directions
Exploration of Combination Therapeutic Strategies (e.g., with Immune Checkpoint Inhibitors)
A promising avenue in cancer therapy involves the combination of cFMS inhibitors with other treatment modalities, particularly immune checkpoint inhibitors. The rationale for this synergy lies in the ability of cFMS inhibitors to modulate the tumor microenvironment (TME). Tumor-associated macrophages (TAMs), which often express high levels of cFMS, can promote tumor growth and suppress anti-tumor immunity. By inhibiting cFMS, TAMs can be depleted or reprogrammed from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This shift can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, which rely on a pre-existing or induced anti-tumor T-cell response. williamscancerinstitute.comfrontiersin.org
Preclinical studies have demonstrated that combining a CSF1R inhibitor with a PD-1 inhibitor can lead to long-term survival in animal models of glioma. mdpi.com This combination has been shown to increase T-cell infiltration into the tumor, a critical factor for successful immunotherapy. mdpi.com Clinical trials are underway to evaluate the safety and efficacy of such combinations in various solid tumors, including pancreatic cancer. onclive.com The favorable safety profile of cFMS/CSF1R inhibitors makes them attractive partners for combination therapies. nih.gov
Table 1: Rationale for Combining cFMS Inhibitors with Immune Checkpoint Inhibitors
| Therapeutic Agent | Mechanism of Action | Expected Synergistic Effect |
| cFMS Receptor Inhibitor III | Inhibits cFMS kinase activity, leading to depletion or reprogramming of immunosuppressive TAMs. | Reverses the immunosuppressive TME, making tumors more susceptible to immune checkpoint blockade. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Block inhibitory signals on T-cells, unleashing an anti-tumor immune response. | Enhanced anti-tumor activity due to a more favorable immune microenvironment created by the cFMS inhibitor. |
Strategies for Enhancing In Vivo Potency and Metabolic Stability of cFMS Inhibitors
The successful translation of a cFMS inhibitor from a promising preclinical candidate to an effective therapeutic agent hinges on its in vivo potency and metabolic stability. Several medicinal chemistry strategies are employed to optimize these properties in tyrosine kinase inhibitors.
Enhancing In Vivo Potency:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chemical structure of the inhibitor are performed to improve its binding affinity and selectivity for the cFMS kinase domain.
Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind to the target and then linking them together to create a more potent lead compound.
Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites on the cFMS receptor, rather than the ATP-binding pocket, can offer a different mechanism of inhibition and potentially higher selectivity.
Improving Metabolic Stability:
Identification and Blocking of Metabolic Hotspots: In vitro and in vivo metabolism studies are conducted to identify the parts of the molecule that are most susceptible to metabolic degradation. These "hotspots" can then be chemically modified to block metabolism without compromising activity.
Introduction of Fluorine Atoms: The strategic incorporation of fluorine atoms into the molecule can often enhance metabolic stability and improve pharmacokinetic properties.
Prodrug Strategies: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This approach can be used to improve oral bioavailability and metabolic stability.
Recent advancements in drug design also include the development of cell-permeable peptide inhibitors, which offer a novel approach to targeting intracellular proteins like the cFMS kinase domain. acs.org
Addressing Challenges in Targeted Therapy and the Translational Research Pipeline
The development of targeted therapies like this compound faces several challenges that need to be addressed throughout the translational research pipeline.
Challenges in Targeted Therapy:
Drug Resistance: Tumors can develop resistance to targeted therapies through various mechanisms, including secondary mutations in the target protein, activation of bypass signaling pathways, or changes in the tumor microenvironment. mdpi.com
Tumor Heterogeneity: Tumors are often composed of a heterogeneous population of cells, some of which may be inherently resistant to the targeted therapy.
Toxicity: While targeted therapies are generally better tolerated than conventional chemotherapy, they can still have on-target and off-target toxicities that may limit their use. e-crt.org
The Translational Research Pipeline: The translational research pipeline for a cFMS inhibitor involves a multi-step process from preclinical discovery to clinical application. A robust pipeline is essential to navigate the complexities of drug development.
Key Stages and Considerations in the Translational Pipeline:
Preclinical Development: This stage involves target validation, lead optimization, and extensive in vitro and in vivo testing in relevant disease models. A deep understanding of the inhibitor's mechanism of action and potential resistance mechanisms is crucial.
Investigational New Drug (IND) - Enabling Studies: These studies provide the necessary safety and toxicology data to support the initiation of clinical trials.
Clinical Trials (Phase I, II, and III): These trials evaluate the safety, efficacy, and optimal use of the new drug in humans. The incorporation of biomarker studies is critical for patient selection and for understanding the drug's effects.
Regulatory Approval and Post-Marketing Surveillance: After successful clinical trials, the drug is submitted for regulatory approval. Post-marketing studies continue to monitor the drug's long-term safety and effectiveness.
A key challenge is the often-poor correlation between preclinical efficacy and clinical outcomes. This "translational gap" can be addressed by using more predictive preclinical models, such as patient-derived xenografts and humanized mouse models, and by integrating comprehensive biomarker strategies throughout the development process. nih.gov
Q & A
Q. What is the molecular mechanism of cFMS Receptor Inhibitor III in disrupting CSF1R signaling?
this compound acts as a selective allosteric antagonist of the c-FMS/CSF-1R pathway, binding to a unique site on the receptor to induce conformational changes that weaken ligand-receptor interactions. This disrupts downstream signaling, such as phosphorylation of tyrosine kinase domains, thereby inhibiting macrophage differentiation and proliferation. Structural studies reveal its rapid kinetic action and high affinity for the receptor’s inactive state, which stabilizes non-signaling conformations .
Q. How selective is this compound compared to other CSF1R inhibitors (e.g., GW2580, Ki20227)?
Selectivity is assessed via kinase profiling panels. For example, GW2580 (IC50 = 30 nM for cFMS) shows minimal inhibition against 26 other kinases (IC50 >5 µM), while Ki20227 exhibits 6-fold selectivity over VEGFR2 and >100-fold over c-Kit/PDGFRβ. This compound’s specificity is attributed to its unique allosteric binding mode, which avoids ATP-competitive interactions common in less selective inhibitors .
Q. What experimental models are optimal for studying this compound’s anti-inflammatory effects?
In vitro models include CSF-1-dependent macrophage differentiation assays using primary bone marrow-derived monocytes. In vivo, localized delivery in rodent fibrosis models (e.g., subcutaneous crystal implants) demonstrates efficacy in reducing macrophage infiltration and fibrotic markers. Dose optimization is critical due to variable bioavailability in systemic vs. localized administration .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on cFMS inhibition in pro-tumor vs. anti-inflammatory contexts?
Contradictions arise from disease-specific macrophage polarization. In cancer, CSF1R inhibition reduces tumor-associated macrophage (TAM)-driven invasion and metastasis, as shown in breast carcinoma models . Conversely, in HIV-associated neuroinflammation, CSF1R blockade attenuates viral replication by targeting microglial activation . To reconcile these, use context-specific models: employ syngeneic tumors for oncology studies and primary human microglia for neuroinflammation research, with cytokine profiling (e.g., IL-34 vs. M-CSF) to validate mechanistic differences .
Q. What strategies mitigate off-target effects when combining this compound with other kinase inhibitors?
Combination therapies (e.g., with PDGF or CXCL inhibitors) require careful dose titration and kinase selectivity profiling. For example, in atherosclerosis models, this compound is paired with Bindarit (CCL2 inhibitor) at concentrations scaled to their respective Ki values. Use orthogonal assays (e.g., phosphoproteomics) to confirm target engagement and rule off-target kinase activation .
Q. How does the structural stability of this compound impact its pharmacokinetics in long-term studies?
The compound’s solubility in DMSO (83.33 mg/mL) and stability in powder form (-20°C for 3 years) facilitate long-term storage. However, in vivo bioavailability varies due to rapid dissociation kinetics. Pre-formulation studies using X-ray diffraction (XRD) and lattice structure analysis ensure crystalline integrity, while localized delivery systems (e.g., biodegradable crystals) enhance sustained release in fibrosis models .
Q. What methodologies validate this compound’s efficacy in CSF1R-dependent transcriptional regulation?
Chromatin immunoprecipitation (ChIP-seq) and RNA-seq analyses of macrophages treated with the inhibitor reveal downregulation of CSF1R-target genes (e.g., Csf1r, Mafb). Cross-validate with phospho-flow cytometry to correlate kinase inhibition with transcriptional changes. Use CSF1R-knockout macrophages as controls to confirm on-target effects .
Methodological Notes
- Kinase Profiling : Use panels of ≥26 kinases to assess selectivity, referencing GW2580’s benchmark data .
- Dose Conversion : For in vivo studies, calculate equivalent human doses using allometric scaling based on rodent pharmacokinetics .
- Crystallography : Resolve inhibitor-receptor binding modes via chimeric kinase domain structures (e.g., cFMS-FGFR/TIE2 hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
